molecular formula C8H10N2O2 B1469050 1-(Furan-2-carbonyl)azetidin-3-amine CAS No. 1339562-01-4

1-(Furan-2-carbonyl)azetidin-3-amine

Cat. No. B1469050
CAS RN: 1339562-01-4
M. Wt: 166.18 g/mol
InChI Key: CNBAEMQXTNKPBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-2-carbonyl)azetidin-3-amine, also known as 1-FCA, is a compound of the azetidinone class. It is an important molecule in the field of medicinal chemistry, as it has been found to have a wide range of applications in both scientific research and drug development.

Scientific Research Applications

Anticancer Activity

Compounds incorporating the furan and 1,3,4-thiadiazole rings, such as “1-(Furan-2-carbonyl)azetidin-3-amine”, have shown significant anticancer activity. They have been studied against human liver carcinoma cells (HepG-2) and have shown high activities .

Antibacterial Activity

Furan derivatives, including “1-(Furan-2-carbonyl)azetidin-3-amine”, have been found to exhibit antibacterial activity. They have been used in the fight against bacterial strain-caused infection .

Antifungal Activity

Furan derivatives are also known for their antifungal properties. They can be used in the treatment of various fungal infections .

Antiviral Activity

Furan derivatives have been found to exhibit antiviral activity. They can potentially be used in the treatment of various viral diseases .

Anti-inflammatory Activity

Furan derivatives have been found to exhibit anti-inflammatory activity. They can potentially be used in the treatment of various inflammatory conditions .

Antidepressant Activity

Furan derivatives have been found to exhibit antidepressant activity. They can potentially be used in the treatment of various depressive disorders .

properties

IUPAC Name

(3-aminoazetidin-1-yl)-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-6-4-10(5-6)8(11)7-2-1-3-12-7/h1-3,6H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBAEMQXTNKPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-carbonyl)azetidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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